molecular formula C19H14BrN7O2 B216134 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone

1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone

Cat. No. B216134
M. Wt: 452.3 g/mol
InChI Key: LEGVHFNZQMRXHS-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone, also known as NBE-BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has been suggested that 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone induces cell cycle arrest at the G2/M phase and disrupts the microtubule network, leading to the activation of the apoptotic pathway. Moreover, 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has been shown to inhibit the activity of NF-κB and COX-2, which are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Moreover, 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species.

Advantages and Limitations for Lab Experiments

The advantages of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone for lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to target multiple signaling pathways involved in cancer progression. However, the limitations of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone include its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone. Firstly, the optimization of the synthesis method and the modification of the chemical structure of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone may lead to the development of more potent and stable analogs with improved pharmacological properties. Secondly, the investigation of the molecular targets and signaling pathways involved in the anticancer and anti-inflammatory activities of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone may provide insights into its mechanism of action and potential therapeutic applications. Lastly, the evaluation of the in vivo efficacy and toxicity of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone in animal models may pave the way for its clinical development as a novel anticancer and anti-inflammatory agent.
In conclusion, 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone is a promising chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone may lead to the development of novel therapeutic agents for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone involves the reaction of 1-{4-Nitrophenyl}ethanone with 3-(4-bromophenyl)-1,2,4-triazolo[4,3-b]pyridazine-6-carbohydrazide in the presence of a catalyst, such as potassium carbonate. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of 1-{4-Nitrophenyl}ethanone and the hydrazide group of 3-(4-bromophenyl)-1,2,4-triazolo[4,3-b]pyridazine-6-carbohydrazide.

Scientific Research Applications

1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone has been reported to possess anti-inflammatory, antioxidant, and antimicrobial properties.

properties

Product Name

1-{4-Nitrophenyl}ethanone [3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone

Molecular Formula

C19H14BrN7O2

Molecular Weight

452.3 g/mol

IUPAC Name

3-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C19H14BrN7O2/c1-12(13-4-8-16(9-5-13)27(28)29)21-22-17-10-11-18-23-24-19(26(18)25-17)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,22,25)/b21-12+

InChI Key

LEGVHFNZQMRXHS-CIAFOILYSA-N

Isomeric SMILES

C/C(=N\NC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1)/C4=CC=C(C=C4)[N+](=O)[O-]

SMILES

CC(=NNC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=NNC1=NN2C(=NN=C2C3=CC=C(C=C3)Br)C=C1)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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